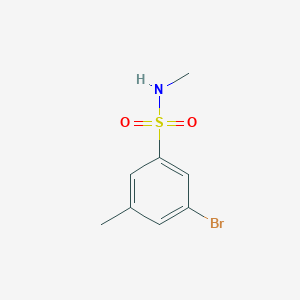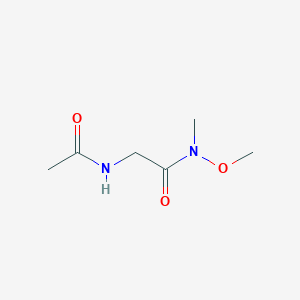
3-Bromo-N,5-dimethylbenzenesulfonamide
Vue d'ensemble
Description
3-Bromo-N,5-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C8H10BrNO2S . It has an average mass of 264.139 Da and a monoisotopic mass of 262.961548 Da .
Synthesis Analysis
3-Bromo-N,5-dimethylbenzenesulfonamide is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It has also been used as a reagent in organic synthesis reactions and as a starting material for the preparation of various heterocyclic compounds.Molecular Structure Analysis
The molecular structure of 3-Bromo-N,5-dimethylbenzenesulfonamide consists of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact arrangement of these atoms in the molecule can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-N,5-dimethylbenzenesulfonamide include its molecular formula (C8H10BrNO2S), average mass (264.139 Da), and monoisotopic mass (262.961548 Da) . Other properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Chromatographic Analysis
- Gas-Liquid Chromatographic Properties : 3-Bromo-N,5-dimethylbenzenesulfonamide derivatives exhibit excellent properties for gas-liquid chromatographic analysis. Dimethylformamide dialkylacetals, reacting with primary sulfonamides like 3-bromo-5-cyanobenzenesulfonamide, form N-dimethylaminomethylene derivatives with superior chromatographic characteristics. These compounds are convenient for submicrogram level preparation and have been utilized in biological studies, including the chromatographic determination of 3-bromo-5-cyanobenzenesulfonamide in biological samples such as ovine blood (Vandenheuvel & Gruber, 1975).
Photodynamic Therapy in Cancer Treatment
- Photodynamic Therapy Applications : 3-Bromo-N,5-dimethylbenzenesulfonamide derivatives have been explored for their potential in photodynamic therapy, a treatment modality for cancer. For instance, new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been synthesized. These compounds demonstrate significant photophysical and photochemical properties, such as high singlet oxygen quantum yield, making them promising as Type II photosensitizers in cancer photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
- Anticancer Properties : The antitumor activity of 3-Bromo-N,5-dimethylbenzenesulfonamide derivatives has been studied. For example, enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were synthesized, and their stereostructures and antitumor activities investigated. These compounds showed inhibition of PI3Kα kinase, an enzyme involved in cancer progression, suggesting potential utility in cancer treatment (Zhou et al., 2015).
Photophysical and Photochemical Properties
- Potential in Photocatalysis : Derivatives of 3-Bromo-N,5-dimethylbenzenesulfonamide have been examined for their photophysical and photochemical properties, particularly in the context of photocatalytic applications. For instance, zinc(II) phthalocyanine with benzenesulfonamide derivative substituents exhibited significant photosensitizing abilities, making them suitable for photocatalytic purposes (Öncül, Öztürk, & Pişkin, 2021).
Synthesis and Analytical Applications
- Utility in Organic Synthesis : 3-Bromo-N,5-dimethylbenzenesulfonamide and its derivatives are valuable in the synthesis of complex organic molecules. For example, the synthesis and analytical applications of related compounds like sodium N-bromo-p-nitrobenzenesulfonamide have been reported. These compounds serve as useful intermediates in various organic synthesis reactions, demonstrating the broad applicability of 3-Bromo-N,5-dimethylbenzenesulfonamide derivatives in chemical synthesis (Gowda et al., 1983).
Propriétés
IUPAC Name |
3-bromo-N,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-3-7(9)5-8(4-6)13(11,12)10-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYBMUGSJWMEGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)S(=O)(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674350 | |
| Record name | 3-Bromo-N,5-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N,5-dimethylbenzenesulfonamide | |
CAS RN |
1020252-91-8 | |
| Record name | 3-Bromo-N,5-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1440432.png)
![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1440434.png)



![tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1440441.png)
![4-{[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}butanoic acid](/img/structure/B1440442.png)
![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid](/img/structure/B1440443.png)





![3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1440454.png)